molecular formula C20H28ClN3O2 B4897723 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone

5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone

Cat. No. B4897723
M. Wt: 377.9 g/mol
InChI Key: TWMMKFBCXOGANL-UHFFFAOYSA-N
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Description

5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone, commonly known as CPP or CPP-115, is a small molecule inhibitor of an enzyme called GABA aminotransferase (GABA-AT). This enzyme is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

CPP-115 inhibits 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone, the enzyme responsible for breaking down GABA in the brain. By inhibiting 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone, CPP-115 increases the levels of GABA in the brain, which can have various effects on neuronal activity and neurotransmitter release. GABA is the main inhibitory neurotransmitter in the brain and is involved in regulating neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase GABA levels in the brain, which can have various effects on neuronal activity and neurotransmitter release. GABA is the main inhibitory neurotransmitter in the brain and is involved in regulating neuronal excitability and synaptic plasticity. By increasing GABA levels, CPP-115 can reduce neuronal excitability and modulate the release of other neurotransmitters such as dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for lab experiments, including its high potency and selectivity for 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone inhibition, its stability, and its ability to cross the blood-brain barrier. However, CPP-115 also has some limitations, including its potential for off-target effects and its limited solubility in water.

Future Directions

There are several future directions for research on CPP-115, including its potential therapeutic applications in addiction, epilepsy, anxiety, and depression. Further studies are needed to determine the optimal dosing and administration of CPP-115 in these disorders and to assess its long-term safety and efficacy. In addition, studies are needed to investigate the potential for CPP-115 to modulate other neurotransmitter systems and to determine its effects on neuronal plasticity and synapse formation. Finally, studies are needed to develop more potent and selective inhibitors of 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone that can be used in clinical settings.

Synthesis Methods

CPP-115 can be synthesized using a multistep process that involves the reaction of 3-chlorophenylpiperazine with 1-piperidinylpiperidine, followed by the addition of 5-oxo-2-pentanone. The resulting compound can be purified using column chromatography and recrystallization.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, epilepsy, anxiety, and depression. In preclinical studies, CPP-115 has been shown to increase GABA levels in the brain and reduce drug-seeking behavior in animal models of addiction. It has also been shown to have anticonvulsant and anxiolytic effects in animal models of epilepsy and anxiety, respectively.

properties

IUPAC Name

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]pentane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O2/c1-16(25)7-8-20(26)24-9-3-6-19(15-24)23-12-10-22(11-13-23)18-5-2-4-17(21)14-18/h2,4-5,14,19H,3,6-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMMKFBCXOGANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl}-5-oxopentan-2-one

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